

Clauszoline M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clauszoline M

Cat. No.: B169562

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Abstract

Clauszoline M, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community. This document provides a comprehensive overview of the discovery, natural sourcing, and biological properties of **Clauszoline M**. It details the initial isolation and structural elucidation from its natural source, *Clausena excavata*, and presents available data on its biological activity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Discovery and Natural Source

Clauszoline M was first discovered and isolated in 1997 by a team of researchers led by C. Ito.
[1] The compound was identified during a phytochemical investigation of the leaves of *Clausena excavata* BURM. f. (Rutaceae). This plant, a shrub found in various parts of Asia, has been a source for a variety of carbazole alkaloids.[2][3] The initial structural elucidation of **Clauszoline M** was accomplished using spectroscopic methods.[1]

Table 1: Discovery and Source Information for **Clauszoline M**

Attribute	Details	Reference
Year of Discovery	1997	[1]
Discovering Researchers	C. Ito, S. Katsuno, H. Ohta, M. Omura, I. Kajiura, H. Furukawa	[1]
Natural Source	Leaves of Clausena excavata BURM. f.	[1]
Family	Rutaceae	[1]

Physicochemical Properties

The fundamental chemical and physical characteristics of **Clauszoline M** are summarized below.

Table 2: Physicochemical Data of **Clauszoline M**

Property	Value
Molecular Formula	C ₁₃ H ₉ NO ₃
Molecular Weight	227.22 g/mol
Appearance	Yellow amorphous powder
UV λ _{max} (MeOH) nm (log ε)	225 (4.45), 242 (4.48), 280 (sh, 4.14), 291 (4.27), 338 (3.91), 352 (3.88)
IR (KBr) cm ⁻¹	3400 (br), 1640, 1610
¹ H-NMR (Acetone-d ₆ , 400 MHz) δ (ppm)	10.51 (1H, s, CHO), 9.98 (1H, br s, NH), 8.32 (1H, s, H-4), 8.01 (1H, d, J=7.8 Hz, H-5), 7.37 (1H, t, J=7.8 Hz, H-6), 7.18 (1H, d, J=7.8 Hz, H-7), 3.93 (3H, s, OMe)
¹³ C-NMR (Acetone-d ₆ , 100 MHz) δ (ppm)	192.1 (CHO), 159.0 (C-2), 143.2 (C-4a), 141.6 (C-8a), 133.0 (C-4), 126.8 (C-9a), 124.7 (C-6), 121.2 (C-1), 119.8 (C-5), 112.1 (C-7), 111.9 (C-8), 108.9 (C-3), 56.1 (OMe)
Mass Spectrometry (EI-MS) m/z (%)	227 (M ⁺ , 100), 199 (18), 171 (25)

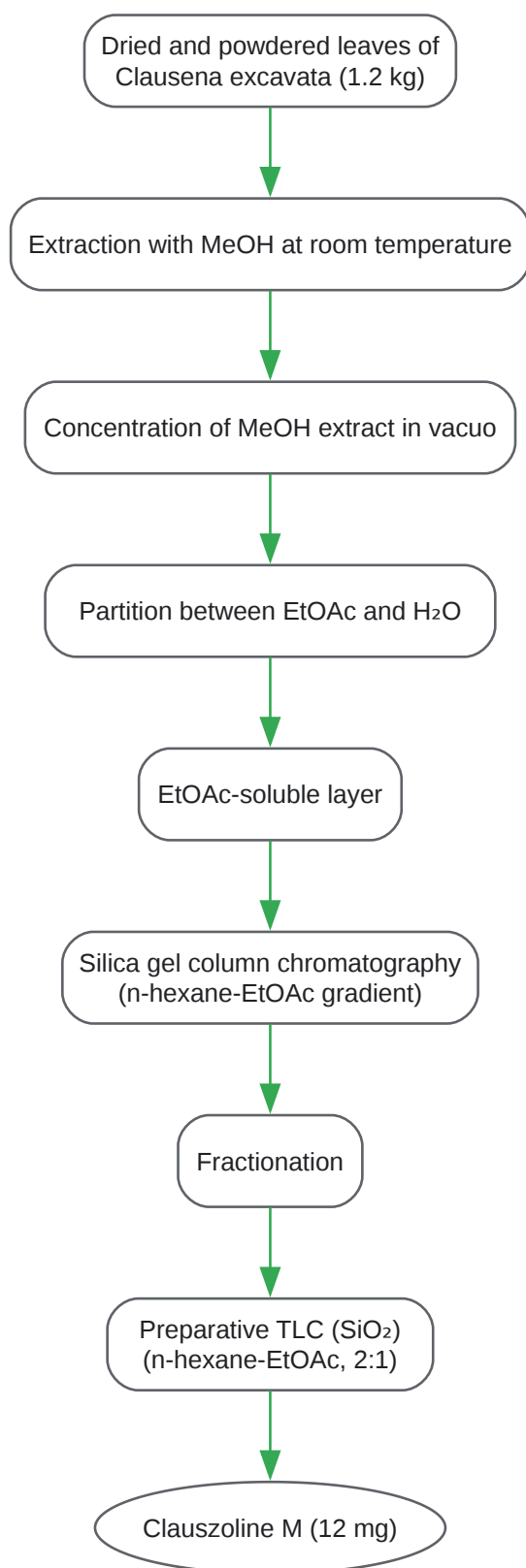
Data sourced from Ito et al., 1997.

Experimental Protocols

Isolation of Clauszoline M from *Clausena excavata*

The following protocol is based on the methodology described by Ito et al. (1997).^[1]

Diagram 1: Experimental Workflow for the Isolation of **Clauszoline M**



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Caption: Isolation workflow for **Clauszoline M**.

- **Plant Material and Extraction:** Dried and powdered leaves of *Clausena excavata* (1.2 kg) were extracted with methanol (MeOH) at room temperature.
- **Concentration and Partitioning:** The methanolic extract was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (EtOAc) and water (H₂O).
- **Initial Chromatographic Separation:** The EtOAc-soluble layer was subjected to silica gel column chromatography using a gradient elution system of n-hexane-EtOAc.
- **Purification:** Fractions containing **Clauszoline M** were further purified by preparative thin-layer chromatography (TLC) on silica gel, with a mobile phase of n-hexane-EtOAc (2:1), to yield 12 mg of pure **Clauszoline M**.

Biological Activity

Carbazole alkaloids isolated from *Clausena excavata* have demonstrated a range of biological activities, including antimycobacterial and antifungal properties.^{[4][5]} While several carbazoles from this plant have been explicitly tested against *Mycobacterium tuberculosis*, specific data for **Clauszoline M**'s anti-tubercular activity is not as widely reported in initial screenings. However, broader studies on the extracts and related compounds suggest potential in this area.

Table 3: Antimycobacterial Activity of Selected Carbazole Alkaloids from *Clausena excavata*

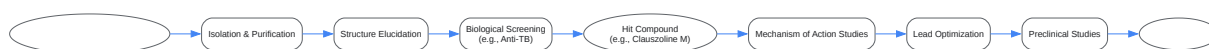
Compound	<i>Mycobacterium tuberculosis</i> MIC (µg/mL)	Reference
3-Formylcarbazole	100	[4]
Mukonal	200	[4]
3-Methoxycarbonylcarbazole	50	[4]
2-Hydroxy-3-formyl-7-methoxycarbazole	100	[4]
Clauszoline J	100	[4]

Note: The antimycobacterial activity of **Clauszoline M** was not explicitly detailed in the primary cited study by Sunthitikawinsakul et al. (2003).

Signaling Pathways and Logical Relationships

Further research is required to elucidate the specific signaling pathways modulated by **Clauszoline M**. The general biological activities of carbazole alkaloids suggest potential interactions with various cellular targets, but dedicated studies on **Clauszoline M** are needed for a definitive understanding.

Diagram 2: General Research Path for Natural Product Drug Discovery



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Caption: A generalized workflow for natural product drug discovery.

Conclusion

Clauszoline M, a carbazole alkaloid isolated from the leaves of *Clausena excavata*, represents a molecule of interest for further pharmacological investigation. This guide has summarized its discovery, natural origins, and the established protocol for its isolation. While the broader class of carbazole alkaloids from this plant source exhibits promising antimycobacterial activity, further specific studies are warranted to determine the full therapeutic potential and mechanism of action of **Clauszoline M**. This foundational knowledge provides a solid starting point for researchers in the field of natural product drug discovery and development.

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